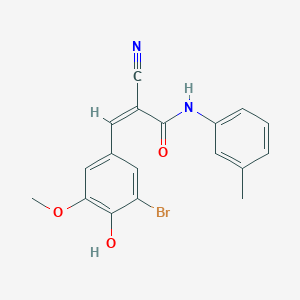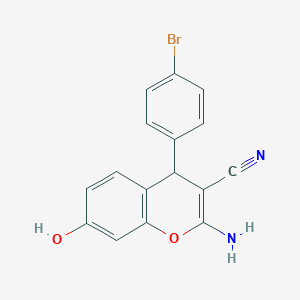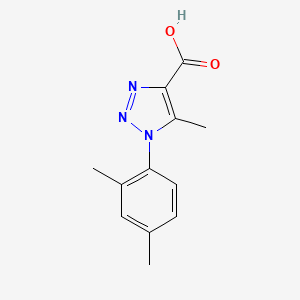
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide, also known as BMMA, is a bioactive compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor that can selectively target cysteine proteases, which play a crucial role in various biological processes. BMMA has shown promising results in preclinical studies and has the potential to be developed as a drug for the treatment of various diseases.
Wirkmechanismus
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide exerts its inhibitory effects on cysteine proteases by covalently binding to the active site cysteine residue. This results in irreversible inhibition of the enzyme activity and subsequent disruption of the biological processes that rely on the activity of these proteases.
Biochemical and Physiological Effects:
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide has been shown to exhibit potent inhibitory effects on various cysteine proteases, both in vitro and in vivo. It has been shown to induce cell death in cancer cells by inhibiting the activity of cathepsin B, which is overexpressed in many types of cancer. 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide has also been shown to exhibit anti-inflammatory effects by inhibiting the activity of cathepsin S, which is involved in the processing of antigens in immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for cysteine proteases. However, its irreversible mechanism of action can also be a limitation, as it can lead to off-target effects and potential toxicity. Additionally, its high reactivity can make it difficult to handle and store, requiring careful handling and storage conditions.
Zukünftige Richtungen
There are several potential future directions for the research on 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide. One area of interest is the development of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Another area of interest is the development of new 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide analogs with improved potency, selectivity, and pharmacokinetic properties. Additionally, further research is needed to elucidate the precise mechanisms of action of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide and its effects on various biological processes.
Synthesemethoden
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide can be synthesized through a multistep process involving the reaction of 3-bromo-4-hydroxy-5-methoxyphenylboronic acid with 2-cyano-N-(3-methylphenyl)acrylamide in the presence of a palladium catalyst. The resulting product can be purified through column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various cysteine proteases, including cathepsin B, cathepsin L, and cathepsin S. These proteases play a crucial role in various biological processes, including protein degradation, antigen processing, and apoptosis. Inhibition of these proteases has been implicated in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-11-4-3-5-14(6-11)21-18(23)13(10-20)7-12-8-15(19)17(22)16(9-12)24-2/h3-9,22H,1-2H3,(H,21,23)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHWPYXFTBIGPI-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[3-({[4-(1H-pyrazol-5-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4924524.png)
![2,4-dichloro-6-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4924539.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4924543.png)
![1-cyclohexyl-2-(2,6-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4924549.png)

![4-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B4924561.png)

![N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide](/img/structure/B4924566.png)
![N-({[2-(butyrylamino)-1,3-benzothiazol-6-yl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B4924572.png)
![2-phenyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4924575.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-4-morpholinecarboxamide](/img/structure/B4924582.png)
![2-phenyl-4-[4-(4-thiomorpholinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4924589.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-oxo-L-prolinamide](/img/structure/B4924620.png)
